(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid is a complex organic compound with a specific stereochemistry and isotopic labeling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid typically involves multiple steps, including the protection of functional groups, stereoselective reactions, and isotopic labeling. The exact synthetic route can vary, but it generally includes the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.
Stereoselective synthesis: The stereochemistry at the 2 and 3 positions is controlled using chiral catalysts or starting materials.
Isotopic labeling: The incorporation of 15N and 13C isotopes is achieved using labeled reagents.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of cost-effective reagents, efficient purification methods, and robust reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reference standard in isotopic labeling studies.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions due to its isotopic labels.
Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow for detailed studies of its metabolic pathways and interactions at the molecular level. The compound may act by inhibiting or activating specific enzymes, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a similar ester functional group but different core structure.
Ethyl acetoacetate: Another ester with keto-enol tautomerism, used in various chemical syntheses.
Ginsenoside Compound K: A glycoside with different biological activities and applications.
Uniqueness
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid is unique due to its specific stereochemistry and isotopic labeling, which make it valuable for detailed mechanistic studies and as a reference standard in research.
Properties
Molecular Formula |
C16H23NO5 |
---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1/i1+1,11+1,13+1,14+1,17+1 |
InChI Key |
CTXPLTPDOISPTE-JVNNLZABSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][13C@@H]([13C@@H]([13CH3])OCC1=CC=CC=C1)[13C](=O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.